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3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one Documentation Hub

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  • Product: 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one

[label="5. Resonance Assignment\n(Multiplet & J Figure 1: Step-by-step self-validating workflow for NMR acquisition and structural elucidation.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="5. Resonance Assignment\n(Multiplet & J

Figure 1: Step-by-step self-validating workflow for NMR acquisition and structural elucidation.

HMBC_Correlations H4 H-4 Proton (δ 7.92) C2 C-2 Carbonyl (δ 163.5) H4->C2 3J C4a C-4a Bridgehead (δ 115.0) H4->C4a 2J C8a C-8a Bridgehead (δ 149.8) H4->C8a 3J H5 H-5 Proton (δ 8.25) H5->C4a 2J H5->C8a 3J H7 H-7 Proton (δ 8.58) H7->C4a 3J H7->C8a 2J CH2 CH2 Protons (δ 3.65) CH2->C2 3J C3 C-3 Quaternary (δ 133.2) CH2->C3 2J C4 C4 CH2->C4 3J

Figure 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) logical relationships.

  • Title: Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Source: Molecules (via AIR Unimi) URL: [Link]

  • Title: US20050043309A1 - [1,8]naphthyridin-2-ones and related compounds for the treatment of schizophrenia Source: Google Patents URL
  • Title: Synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones Source: Semantic Scholar / ARKAT USA URL: [Link]

  • Title: Metal-metal cooperative bond activation by heterobimetallic alkyl, aryl, and acetylide PtII/Cu Source: The Royal Society of Chemistry URL: [Link]

Protocols & Analytical Methods

Method

Application Notes & Protocols: In Vivo Dosing Formulations for 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic development of in vivo dosing formulations for the novel chemical entity 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic development of in vivo dosing formulations for the novel chemical entity 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one. Recognizing that specific physicochemical data for this compound is not widely available, this guide establishes a robust framework based on first principles and industry best practices for formulating poorly soluble, ionizable small molecules. We present a decision-tree-based workflow, detailed experimental protocols, and the scientific rationale behind selecting appropriate formulation strategies—from simple aqueous solutions to complex co-solvent and suspension systems—to ensure reliable and reproducible exposure in preclinical animal studies.

Introduction: The Formulation Challenge

The successful preclinical evaluation of a new chemical entity (NCE) is fundamentally dependent on achieving adequate and consistent systemic exposure in animal models.[1][2] A significant portion of NCEs emerging from discovery pipelines, up to 90% by some estimates, exhibit poor aqueous solubility, which poses a major barrier to in vivo absorption and bioavailability.[1] 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one, based on its heterocyclic structure containing a basic aminomethyl group and a lactam moiety, is anticipated to present such formulation challenges.

An improperly designed vehicle can lead to misleading pharmacokinetic (PK) and toxicological (Tox) data, resulting from issues like incomplete dissolution, precipitation upon dosing, or vehicle-induced toxicity.[3][4] Therefore, a systematic, data-driven approach to formulation development is not merely a preparatory step but a critical component of the research itself. The goal in early preclinical studies is to maximize exposure to assess safety and efficacy, often by formulating to the limits of solubility.[2]

This guide details four common and effective strategies for developing liquid formulations suitable for oral administration in rodent studies:

  • pH-Adjusted Aqueous Solutions

  • Co-solvent Systems

  • Aqueous Suspensions

  • Cyclodextrin-Enabled Solutions

The selection of the optimal strategy is dictated by the compound's intrinsic properties and the target dose required for the in vivo study.

Foundational Step: Pre-formulation Characterization

Before any formulation work begins, a minimal physicochemical characterization is essential.[5] This data informs every subsequent decision in the formulation development process. Given the limited availability of the active pharmaceutical ingredient (API) at this stage, efficient, small-scale screening methods are prioritized.

Protocol: Kinetic Aqueous Solubility Screening

Objective: To obtain an initial, rapid assessment of the compound's solubility in a neutral aqueous medium.

Methodology:

  • Prepare a 10 mg/mL stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO).

  • In a 96-well plate or microcentrifuge tubes, add 5 µL of the DMSO stock to 495 µL of Phosphate-Buffered Saline (PBS), pH 7.4. This creates a final nominal concentration of 100 µg/mL with 1% DMSO.

  • Seal the plate/tubes and shake at room temperature for 2-4 hours.

  • Filter the samples through a 0.45 µm filter plate or syringe filter to remove any precipitated material.

  • Analyze the concentration of the compound in the clear filtrate using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV).

  • The measured concentration represents the kinetic aqueous solubility.

Interpretation: This value provides a baseline. If the required dose concentration for the in vivo study is well below this measured solubility, a simple aqueous formulation may be feasible. For most poorly soluble compounds, this value will be low (<10 µg/mL), indicating the need for enabling formulations.

Protocol: pH-Solubility Profile Assessment

Objective: To determine how solubility changes with pH, which is critical for a compound with an ionizable aminomethyl group (a weak base).

Methodology:

  • Repeat the Kinetic Aqueous Solubility Screening protocol (Section 2.1).

  • Instead of only using PBS pH 7.4, perform the assay in a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.5, and 7.4).

  • Plot the measured solubility (µg/mL) against the pH of the buffer.

Interpretation: A significant increase in solubility at low pH (e.g., pH 2.0) strongly suggests that the compound is a weak base and that a pH-adjusted aqueous solution is a viable formulation strategy, especially for oral dosing where the compound will encounter the low pH of the stomach.

Formulation Strategies & Protocols

Based on the pre-formulation data and the target dose, a formulation strategy can be selected. The following protocols provide detailed, step-by-step instructions for preparing common vehicle systems.

Strategy A: pH-Adjusted Aqueous Solution

Applicability: Suitable for weakly basic compounds where the required dose concentration can be achieved at a physiologically tolerable acidic pH.

Protocol:

  • Vehicle Preparation: Prepare an acidic vehicle, such as 0.1 M Citrate Buffer (pH 3.0) or simply 0.01 N Hydrochloric Acid (HCl, pH 2.0).

  • Solubility Confirmation: Before preparing the full batch, confirm the compound's solubility in the chosen acidic vehicle at the target concentration.

  • Dosing Formulation Preparation: a. Weigh the required amount of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one into a sterile glass vial. b. Add approximately 80% of the final required volume of the acidic vehicle. c. Mix vigorously using a vortex mixer and/or sonicate in a water bath until the compound is fully dissolved. Visual clarity is paramount. d. Add the remaining vehicle to reach the final volume and mix thoroughly. e. Self-Validation: Let the solution stand for at least 30 minutes and visually inspect for any signs of precipitation. A clear, particle-free solution is required.

Strategy B: Co-solvent Solution

Applicability: A widely used approach for discovery studies when aqueous solubility is insufficient.[6] Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of hydrophobic compounds.[7]

Causality Behind Component Choices:

  • DMSO/NMP: Highly effective solubilizers but used in minimal quantities due to potential toxicity.[4]

  • PEG 400/Propylene Glycol (PG): Water-miscible, well-tolerated co-solvents that form the bulk of the organic phase.[7][8]

  • Surfactants (Tween 80, Solutol® HS 15): Can be added to improve solubility and prevent precipitation upon dilution in the GI tract.[6]

Vehicle ComponentComposition (% v/v)Route of AdministrationNotes & Considerations
Simple Co-solvent 10% DMSO / 40% PEG 400 / 50% WaterOral, IVA common starting point. Check for precipitation upon dilution with water.
Ternary System 10% DMSO / 90% Corn OilOralSuitable for highly lipophilic compounds. Forms a solution/suspension.
Surfactant System 5% Solutol® HS 15 / 95% SalineOral, IVSurfactant forms micelles to encapsulate the drug.
Complex Co-solvent 10% NMP / 30% PEG 400 / 60% (5% Tween 80 in water)OralA robust system for challenging compounds.

Protocol (Example: 10% DMSO / 40% PEG 400 / 50% Water):

  • API Weighing: Weigh the required amount of the compound into a sterile glass vial.

  • Initial Solubilization (Critical Step): Add the full amount of DMSO first. Vortex and sonicate until the compound is completely dissolved in the DMSO. This step is crucial; the compound must be fully in solution before adding other components.

  • Co-solvent Addition: Add the PEG 400 to the DMSO solution. Mix thoroughly. The solution should remain clear.

  • Aqueous Phase Addition: Slowly add the water (or saline) to the organic mixture while vortexing. Adding the aqueous phase too quickly can cause the compound to "crash out" or precipitate.

  • Final Mixing: Continue to mix until a homogenous, clear solution is obtained.

  • Self-Validation: Observe the final formulation for at least one hour. Check for clarity at room temperature and under refrigeration (4°C) to ensure stability.

Strategy C: Aqueous Suspension

Applicability: Used when the required dose is high and cannot be achieved in a solution, or for compounds that are very insoluble regardless of the vehicle.[8] The goal is to create a homogenous, easily re-suspendable formulation to ensure uniform dosing.

Causality Behind Component Choices:

  • Suspending/Viscosity Agent (0.5% CMC-Na or 0.5% Methylcellulose): Increases the viscosity of the vehicle, slowing the settling of drug particles.[9]

  • Wetting Agent (0.1% - 0.5% Tween 80): A surfactant that coats the surface of the hydrophobic drug particles, allowing them to be dispersed evenly in the aqueous vehicle.[8] Without a wetting agent, particles will clump and float.

Protocol:

  • Vehicle Preparation: a. In a sterile beaker, slowly add 0.5 g of Carboxymethylcellulose sodium (CMC-Na) to 100 mL of sterile water while stirring continuously with a magnetic stirrer. b. Add 0.2 mL of Tween 80 (for a 0.2% concentration). c. Cover and stir until the CMC is fully hydrated and the solution is uniform (this may take several hours).

  • Suspension Preparation: a. Weigh the required amount of the compound into a mortar or a suitable homogenizing vessel. b. Add a small volume of the prepared vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This "wetting" step is critical to prevent particle aggregation. c. Gradually add the remaining vehicle in small portions, with continuous mixing, until the final desired volume is reached. d. Transfer to a sterile vial.

  • Self-Validation: The final product should be a milky, uniform suspension. Let it stand for 30 minutes. Some settling is expected, but the particles should be easily and fully re-suspended with gentle shaking or vortexing. There should be no large, hard agglomerates.

Strategy D: Cyclodextrin-Enabled Solution

Applicability: An excellent strategy to increase the aqueous solubility of poorly soluble drugs without using organic co-solvents.[10][11] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with drug molecules.[12]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used for oral and parenteral formulations.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Has a higher solubilization capacity for many compounds and is very safe.

Protocol (Example: 20% w/v HP-β-CD in Water):

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile water. Mix until clear, then adjust the final volume to 100 mL. The solution will be slightly viscous.

  • Solubility Confirmation: Test the solubility of the compound in the 20% HP-β-CD vehicle to ensure the target concentration is achievable.

  • Dosing Formulation Preparation: a. Weigh the required amount of the compound into a sterile glass vial. b. Add the 20% HP-β-CD vehicle. c. Cap the vial and mix (vortex, sonicate, or shake) for several hours, or overnight, to allow for the formation of the inclusion complex. The time required can vary significantly between compounds. d. The final formulation should be a clear, particle-free solution. If not, filtration through a 0.22 µm filter is required before administration.

Formulation Selection Workflow & Administration

The choice of formulation is a balance between achieving the target concentration, ensuring stability, and minimizing potential in vivo side effects from excipients.[2][13]

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy.

DosingFormulationWorkflow Start Start: Determine Target Dose (e.g., 20 mg/kg) Preform Step 1: Pre-formulation - Kinetic Aqueous Solubility - pH-Solubility Profile Start->Preform Decision1 Is Target Concentration Achievable in Acidic Buffer (e.g., pH 2-4)? Preform->Decision1 Form_pH Strategy A: pH-Adjusted Aqueous Solution Decision1->Form_pH Yes Decision2 Is Target Concentration < 10 mg/mL? Decision1->Decision2 No End Final Formulation Ready for In Vivo Dosing Form_pH->End Form_Cosolvent Strategy B or D: Co-solvent or Cyclodextrin Solution Decision2->Form_Cosolvent Yes Form_Suspension Strategy C: Aqueous Suspension (e.g., 0.5% CMC / 0.2% Tween) Decision2->Form_Suspension No (High Dose) Form_Cosolvent->End Form_Suspension->End

Caption: Workflow for selecting a suitable in vivo formulation strategy.

Best Practices for Oral Gavage Administration (Rodents)

Oral gavage is the most common and precise method for oral dosing in preclinical studies.[14]

  • Volume: The generally accepted maximum volume for a single oral gavage in mice and rats is 10 mL/kg.[9] However, volumes of 5 mL/kg are often preferred to minimize animal stress and risk of reflux.[15]

  • Needle Selection: Use a flexible, soft-tipped disposable gavage needle or a rigid, ball-tipped stainless steel needle. The length should be appropriate for the animal size (tip should reach the stomach, not the esophagus).[14]

  • Animal Restraint: Proper restraint is critical to prevent injury. The animal's head, neck, and body should be held in a straight line to ensure the needle passes easily into the esophagus.[14]

  • Pre-Dosing Preparation: If administering a suspension, vortex the formulation vigorously immediately before drawing each dose to ensure homogeneity.

Troubleshooting Common Formulation Issues

IssuePotential CauseRecommended Solution
Compound precipitates during preparation Solubility limit exceeded in the chosen vehicle system.- Increase the proportion of the co-solvent or solubilizing agent (e.g., increase DMSO from 10% to 15%). - Gently warm the solution (if compound is heat-stable). - Switch to a more aggressive solubilizing system (e.g., add a surfactant) or move to a suspension.[8]
Solution is clear initially, but precipitates on standing The formulation is a supersaturated, metastable solution.- Reformulate with a higher concentration of solubilizer. - Include a precipitation inhibitor (e.g., HPMC, PVP). - Prepare the formulation fresh immediately before dosing.[9]
Suspension has large clumps or settles into a hard cake Inadequate wetting of the API particles or insufficient viscosity.- Ensure the initial "wetting" paste step is performed correctly. - Increase the concentration of the wetting agent (e.g., Tween 80 from 0.2% to 0.5%). - Consider particle size reduction (micronization) of the API powder.[6]
High in vivo variability in PK data Inconsistent dosing (suspension) or precipitation in the GI tract.- For suspensions, ensure rigorous vortexing between dosing each animal. - For solutions, consider if the compound is precipitating upon dilution with GI fluids. A formulation with cyclodextrin or a surfactant may be more robust.[8]
Adverse events observed in vehicle control group Toxicity related to the excipients at the administered volume/concentration.- Reduce the concentration of potentially problematic excipients like DMSO or ethanol.[4] - Switch to a better-tolerated vehicle system (e.g., a cyclodextrin or suspension formulation instead of a high-percentage co-solvent system).

References

  • Singh, B. N. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available at: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Tanguay, C., et al. (2021). Effect of excipients on oral absorption process according to the different gastrointestinal segments. Taylor & Francis Online. Available at: [Link]

  • dos Santos, A. M. V., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]

  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Available at: [Link]

  • Al-kassas, R., et al. (2023). Cyclodextrin-mediated Enhancement of Haloperidol Solubility: Physicochemical Studies and In Vivo Investigation Using Planaria Worms. PMC. Available at: [Link]

  • Gattefossé. (2024). Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. American Pharmaceutical Review. Available at: [Link]

  • Regan, T., & Shur, J. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. PubMed. Available at: [Link]

  • UBC Library Open Collections. (2023). Investigation of excipients to improve oral delivery of peptides. Available at: [Link]

  • Lee, J. S., & Kim, J. (2022). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. MDPI. Available at: [Link]

  • BioDuro. Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available at: [Link]

  • Gupta, P., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available at: [Link]

  • Hedrick, M. P., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. Available at: [Link]

  • Patel, J. R., & Patel, A. B. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Available at: [Link]

  • Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory Animals. Available at: [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Agno Pharmaceuticals. (2023, May 26). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available at: [Link]

  • Butler, J., et al. (2021). Effect of excipients on oral absorption process according to the different gastrointestinal segments. PubMed. Available at: [Link]

  • UT Southwestern. Formulation: Preclinical Pharmacology Lab. Available at: [Link]

  • ResearchGate. 62 questions with answers in ORAL GAVAGE. Available at: [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Al-khamis, K. I., et al. (2002). Cosolvent formulations. Google Patents.
  • Varma, M. V. S., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis. Available at: [Link]

  • FDA. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available at: [Link]

  • Al-sbiei, A., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. Available at: [Link]

  • JoVE. (2015, August 24). Video: Compound Administration in Rodents- Oral and Topical Routes. Available at: [Link]

  • PubChem. 7-Amino-1,8-naphthyridin-2(1H)-one. Available at: [Link]

  • NextSDS. 3-amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride. Available at: [Link]

  • Wikipedia. 1,8-Naphthyridine. Available at: [Link]

  • Russian Journal of General Chemistry. (2014). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Available at: [Link]

  • SRD Data Links. Ht..~SONHR. Available at: [Link]

Sources

Application

The Strategic Application of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one in Modern Drug Discovery: A Guide for Medicinal Chemists

The 1,8-naphthyridin-2-one core is a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined thr...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,8-naphthyridin-2-one core is a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This guide focuses on a particularly valuable derivative, 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one , a versatile precursor that serves as a strategic linchpin for the rapid generation of compound libraries in drug discovery campaigns. The presence of a primary aminomethyl group at the 3-position offers a reactive handle for a multitude of chemical transformations, allowing for systematic exploration of the chemical space around the core scaffold.

This document provides a comprehensive overview of the synthesis, derivatization, and strategic application of this key intermediate, supported by detailed protocols and insights into the rationale behind its use in targeting various disease areas.

The 1,8-Naphthyridin-2-one Scaffold: A Foundation of Diverse Biological Activity

The 1,8-naphthyridine framework is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. This versatility stems from the scaffold's ability to engage in various non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and metal coordination. Notable biological activities associated with this scaffold include:

  • Anticancer Activity: Derivatives have shown potent cytotoxic effects against various cancer cell lines, often by inhibiting key enzymes like DNA topoisomerase II.[1]

  • Kinase Inhibition: The scaffold has proven to be an effective template for the design of kinase inhibitors, a major class of anticancer drugs.[3]

  • Antimicrobial Activity: The 1,8-naphthyridine core is a cornerstone of many antibacterial agents, with nalidixic acid being a classic example. Modern derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4]

  • Anti-inflammatory Properties: Certain derivatives have demonstrated significant anti-inflammatory effects through the modulation of pro-inflammatory cytokine production.[5]

The strategic placement of an aminomethyl group at the 3-position provides a key vector for modifying and optimizing these inherent biological activities.

Synthesis of the Precursor: 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one

A direct, one-pot synthesis of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one is not extensively reported in the literature. However, a reliable synthetic route can be devised based on established methodologies for the synthesis of 3-substituted 1,8-naphthyridin-2-ones, followed by the reduction of a suitable precursor group. The most logical approach involves the synthesis of a 3-cyano or 3-formyl-1,8-naphthyridin-2-one intermediate, which can then be reduced to the desired aminomethyl compound.

Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one A 2-Aminonicotinaldehyde C 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile A->C Piperidine, Ethanol, Reflux B Ethyl Cyanoacetate B->C D 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one C->D Catalytic Hydrogenation (e.g., Raney Ni, H2) or LiAlH4, THF

Caption: Proposed synthetic route to the target precursor.

Protocol 1: Synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

This protocol is adapted from the known condensation reaction of 2-aminonicotinaldehyde with active methylene compounds.[6]

Materials:

  • 2-Aminonicotinaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask, add ethyl cyanoacetate (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol 2: Reduction of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile to 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one

The reduction of the nitrile group can be achieved through catalytic hydrogenation, which is generally a cleaner and safer method compared to metal hydride reductions.

Materials:

  • 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile

  • Raney Nickel (or Palladium on Carbon, 10%)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, suspend 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile (1.0 eq) in methanol or ethanol.

  • Carefully add Raney Nickel (approx. 10-20% by weight) to the suspension under an inert atmosphere (e.g., Argon or Nitrogen).

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat the mixture to 40-60 °C with vigorous stirring.

  • Monitor the reaction by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol or ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • The crude 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one can be purified by recrystallization or column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Derivatization Strategies for Drug Discovery

The primary amine of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one is a versatile functional group that can be readily derivatized to explore structure-activity relationships (SAR). The following protocols outline key derivatization strategies.

Derivatization Strategies Key Derivatization Reactions of the Aminomethyl Precursor Precursor 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one Amide Amide Derivatives Precursor->Amide R-COOH, Coupling Agent (EDC, HATU) Sulfonamide Sulfonamide Derivatives Precursor->Sulfonamide R-SO2Cl, Base (Pyridine, Et3N) Urea Urea/Thiourea Derivatives Precursor->Urea R-NCO or R-NCS NAlkylation N-Alkylated Derivatives Precursor->NAlkylation R'-CHO, Reductive Amination (NaBH(OAc)3)

Caption: Common derivatization pathways from the precursor.

Protocol 3: Amide Bond Formation

Amide bond formation is one of the most common and reliable reactions in medicinal chemistry for introducing a wide range of substituents.

Materials:

  • 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one

  • Carboxylic acid of choice (R-COOH)

  • Coupling agent (e.g., EDC, HATU)

  • Base (e.g., DIPEA, Et₃N)

  • Anhydrous DMF or CH₂Cl₂

  • Stir plate and magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF or CH₂Cl₂.

  • Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 4: Sulfonamide Synthesis

Sulfonamides are another important class of functional groups in medicinal chemistry, known for their diverse biological activities.[7]

Materials:

  • 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one

  • Sulfonyl chloride of choice (R-SO₂Cl)

  • Base (e.g., pyridine, triethylamine)

  • Anhydrous CH₂Cl₂ or THF

  • Ice bath

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous CH₂Cl₂ in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.1 eq) in CH₂Cl₂ to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with CH₂Cl₂ and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.

Protocol 5: Urea and Thiourea Formation

Urea and thiourea moieties can act as effective hydrogen bond donors and acceptors, making them valuable for interacting with biological targets.[8][9]

Materials:

  • 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one

  • Isocyanate (R-NCO) or Isothiocyanate (R-NCS) of choice

  • Anhydrous THF or CH₂Cl₂

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one (1.0 eq) in anhydrous THF or CH₂Cl₂.

  • Add the isocyanate or isothiocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours. The reaction is often rapid and can be monitored by TLC.

  • If a precipitate forms, it is likely the desired product and can be collected by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography.

Protocol 6: Reductive Amination for N-Alkylation

Reductive amination allows for the introduction of a wide variety of alkyl or aryl groups onto the nitrogen atom, further expanding the chemical diversity.

Materials:

  • 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one

  • Aldehyde or ketone of choice (R'-CHO or R'R''CO)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Stir plate and magnetic stir bar

Procedure:

  • To a solution of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated derivative.

Application Notes: Strategic Use in Drug Discovery

The derivatization of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one allows for a systematic investigation of the structure-activity relationship (SAR) in a drug discovery program.

Data Presentation: Exemplary Derivatization and Potential Biological Targets

Derivative ClassR-Group ExamplePotential Biological Target(s)Rationale for Derivatization
Amides BenzoylKinases, ProteasesIntroduce aromatic interactions, modulate solubility and cell permeability.
CyclohexylcarbonylGPCRs, Ion ChannelsExplore lipophilic pockets in the target binding site.
Sulfonamides p-ToluenesulfonylCarbonic Anhydrases, KinasesMimic phosphate groups, introduce strong hydrogen bond acceptors.
Ureas PhenylKinases, Viral EnzymesProvide additional hydrogen bonding capacity and rigidity.
N-Alkylated Amines BenzylTransporters, GPCRsIntroduce steric bulk and modify basicity (pKa) of the amine.

Causality Behind Experimental Choices:

  • Amide Scans: A library of amides with diverse carboxylic acids (aliphatic, aromatic, heterocyclic) can rapidly probe the steric and electronic requirements of a binding pocket.

  • Sulfonamide Introduction: The tetrahedral geometry and hydrogen bonding capabilities of the sulfonamide group can be used to target specific amino acid residues in an active site, potentially increasing potency and selectivity.

  • Urea/Thiourea Moieties: These groups are often used to mimic peptide bonds or to form key hydrogen bonding interactions with the protein backbone, a common strategy in the design of kinase inhibitors.

  • N-Alkylation: Modifying the substitution on the nitrogen atom can influence the compound's pKa, which in turn affects its solubility, cell permeability, and potential for off-target interactions with ion channels.

Self-Validating Systems:

Each derivatization protocol should be accompanied by rigorous analytical characterization of the products (NMR, MS, HPLC purity) to ensure the integrity of the compound library. Biological screening data should then be correlated with the structural modifications to build a robust SAR model. Any unexpected biological activity should prompt a re-evaluation of the compound's purity and structure.

Conclusion

3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one is a high-value precursor for medicinal chemists. Its straightforward, albeit multi-step, synthesis and the versatile reactivity of its primary amine handle make it an ideal starting point for the generation of diverse compound libraries. By systematically applying the derivatization protocols outlined in this guide, researchers can efficiently explore the chemical space around the privileged 1,8-naphthyridin-2-one scaffold, accelerating the discovery of novel therapeutic agents for a wide range of diseases.

References

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]

  • Recent advances in the synthesis of sulfonamides. PubMed. Available from: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Available from: [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. Available from: [Link]

  • 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. PubMed. Available from: [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed. Available from: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available from: [Link]

  • Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. Available from: [Link]

  • Naphthyridine compounds as jak kinase inhibitors. Google Patents.
  • Review on role of urea and thiourea derivatives of some heterocyclic Scaffold in drug design and medicinal chemistry. ResearchGate. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available from: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available from: [Link]

  • A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar. Available from: [Link]

  • A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. TSI Journals. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. Available from: [Link]

  • Naphthyridines as inhibitors of hpk1. Google Patents.
  • (12) standard patent. Googleapis. Available from: [Link]

  • Construction of Nitrogen Heterocycles Bearing an Aminomethyl Group by Copper-Catalyzed Domino Three-Component Coupling-Cyclization. Organic Chemistry Portal. Available from: [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available from: [Link]

  • Synthesis of some 1, 8-Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Academia.edu. Available from: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][10]naphthyrin-5(6H). PubMed. Available from: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College. Available from: [Link]

  • Heterocyclic compounds, aminomethyl process for their preparation and pharmaceutical compositions that contain them. Google Patents.
  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Wiley Online Library. Available from: [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Available from: [Link]

  • A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. University of Liverpool. Available from: [Link]

  • 1,2-Hydrogenation and Transhydrogenation Catalyzed by 3-Ketosteroid Δ1-Dehydrogenase from Sterolibacterium denitrificans—Kinetics, Isotope Labelling and QM:MM Modelling Studies. MDPI. Available from: [Link]

  • Catalytic hydrogenation of nitriles. Google Patents.
  • Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Royal Society of Chemistry. Available from: [Link]

  • Special Issue : Synthesis and Derivatization of Heterocyclic Compounds. MDPI. Available from: [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. Royal Society of Chemistry. Available from: [Link]

  • 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. PubMed. Available from: [Link]

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Royal Society of Chemistry. Available from: [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available from: [Link]

  • Heterocycles in Medicinal Chemistry III. MDPI. Available from: [Link]

  • Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. PubMed. Available from: [Link]

  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Pure. Available from: [Link]

  • 2-Oxo-tetrahydro-1,8-naphthyridines as Selective Inhibitors of Malarial Protein Farnesyltransferase Inhibitors and as Antimalarials. PubMed. Available from: [Link]

Sources

Method

purification and recrystallization techniques for synthesized 1,8-naphthyridin-2-one

Title: Advanced Isolation, Purification, and Recrystallization Protocols for Synthesized 1,8-Naphthyridin-2-one Derivatives Introduction & Structural Rationale The 1,8-naphthyridin-2(1H)-one core is a privileged heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Isolation, Purification, and Recrystallization Protocols for Synthesized 1,8-Naphthyridin-2-one Derivatives

Introduction & Structural Rationale

The 1,8-naphthyridin-2(1H)-one core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the development of 1 [1] and2 [2]. Despite their pharmacological utility and their 3 [5], the downstream processing of these molecules presents significant physicochemical hurdles.

Syntheses such as the 4 [3] often yield complex crude mixtures. The 1,8-naphthyridin-2-one scaffold is highly planar, promoting strong π-π stacking, and possesses both a weakly basic pyridine-like nitrogen (N8) and a weakly acidic lactam moiety (N1-H). This amphoteric nature and capacity for robust intermolecular hydrogen bonding frequently result in poor solubility in standard organic solvents, severe chromatographic tailing, and amorphous aggregation during precipitation.

This Application Note provides a causality-driven, self-validating methodology for the purification and single-crystal growth of 1,8-naphthyridin-2-one derivatives.

Physicochemical Profiling & Solvent Selection

Understanding the solubility profile is critical for both extraction and recrystallization. The table below summarizes the quantitative and qualitative solubility data used to design the subsequent protocols.

Solvent SystemRole in WorkflowSolubilizing Mechanism / CausalityExpected Outcome / Utility
DCM / MeOH (9:1) Chromatography EluentMeOH disrupts intermolecular H-bonding; DCM solvates the hydrophobic core.Optimal Rf (0.3 - 0.5); minimizes tailing when modified with Et3N.
Ethyl Acetate / Hexane Extraction / WashingPoor solubility for the H-bonded dimer; good for non-polar impurities.Useful for triturating crude mixtures to remove lipophilic byproducts.
DMF / Water Bulk RecrystallizationDMF acts as a strong H-bond acceptor (good solvent); Water acts as an anti-solvent.High-yield bulk crystallization; requires slow cooling to avoid oiling out.
Chloroform / Pentane Single Crystal GrowthCHCl3 dissolves the monomer; Pentane diffusion slowly lowers solubility.Yields high-quality single crystals suitable for X-ray diffraction.

Purification Workflow

PurificationLogic A Crude Reaction Mixture (1,8-naphthyridin-2-one + impurities) B Amphoteric Acid-Base Workup (Partitioning & Washing) A->B Quench & Extract C Organic Extract (Pre-purified Core) B->C pH 7.5-8.0 adjustment D Modified Flash Chromatography (Silica + 1% Et3N modifier) C->D Dry load onto silica E Controlled Recrystallization (Solvent Layering / Diffusion) D->E TLC validation F Pure Single Crystals (>99% Purity for Assays/XRD) E->F Nucleation & Growth

Logical workflow for the purification of 1,8-naphthyridin-2-one derivatives.

Detailed Methodologies and Protocols

Protocol 1: Amphoteric-Driven Liquid-Liquid Extraction

Objective: To separate the target 1,8-naphthyridin-2-one from unreacted starting materials (e.g., 2-aminopyridines) and coupling catalysts. Causality: The target molecule is amphoteric. At highly acidic pH (< 2), the N8 nitrogen is protonated, rendering the molecule water-soluble. At highly basic pH (> 11), the lactam N1-H is deprotonated, again driving the molecule into the aqueous phase. By carefully adjusting the aqueous phase to a neutral/slightly basic isoelectric point (pH 7.5–8.0), the neutral tautomer is maximized, allowing extraction into moderately polar organic solvents like Dichloromethane (DCM) or Chloroform.

Step-by-Step Procedure:

  • Dilute the crude reaction mixture with water (50 mL per gram of crude) and acidify to pH 2 using 1M HCl. Wash with Ethyl Acetate (3 x 20 mL) to remove non-basic, non-polar impurities.

  • Discard the organic layer. Cool the aqueous layer in an ice bath to 5 °C.

  • Slowly add saturated aqueous NaHCO3 until the pH reaches 7.5–8.0. A fine precipitate or cloudiness will often form as the neutral 1,8-naphthyridin-2-one crashes out.

  • Extract the aqueous suspension with a mixture of DCM/Isopropanol (4:1, v/v) (3 x 30 mL). Note: The addition of isopropanol disrupts hydrogen bonding, significantly increasing the partition coefficient into the organic layer.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validation System: Spot the final aqueous layer and the combined organic extract on a TLC plate (eluent: 9:1 DCM:MeOH). The target compound exhibits strong UV activity at 254 nm and 365 nm. If the aqueous layer retains significant product, the pH has drifted; readjust to 7.5 and re-extract.

Protocol 2: Modified Flash Column Chromatography

Objective: To isolate the target compound with >95% purity prior to crystallization. Causality: The basic N8 nitrogen of the naphthyridine core interacts strongly with the acidic silanol (Si-OH) groups on standard bare silica gel. This causes severe band broadening, tailing, and irreversible adsorption. Pre-treating the column with 1% Triethylamine (TEA) neutralizes these active silanol sites. Furthermore, dry-loading is mandatory because the compound's poor solubility in the starting eluent will cause it to crash out on top of the column if wet-loaded, ruining the separation bands.

Step-by-Step Procedure:

  • Dry Loading: Dissolve the crude extract in a minimal amount of THF or 10% MeOH/DCM. Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Preparation: Pack the column using a slurry of silica gel in DCM containing 1% TEA (v/v). Flush the column with 2 column volumes of the same solvent to ensure complete silanol deactivation.

  • Elution: Load the dry powder onto the column bed. Elute using a gradient of DCM to DCM/MeOH (95:5). Do not exceed 10% MeOH, as silica gel begins to dissolve slightly, contaminating the product.

  • Collect fractions and monitor via TLC.

Self-Validation System: Perform 2D-TLC on a representative fraction. Spot the fraction, run it in the primary eluent, dry the plate, rotate 90 degrees, and run it again. If the spot remains singular and on the diagonal, the compound is stable and not degrading on the silica.

Protocol 3: Advanced Recrystallization (Liquid-Liquid Diffusion)

Objective: To obtain high-quality single crystals suitable for X-ray crystallography and to achieve >99% analytical purity. Causality: 1,8-Naphthyridin-2-ones tend to form amorphous powders if forced to precipitate rapidly (e.g., via rotary evaporation or rapid cooling) due to chaotic, rapid intermolecular hydrogen bonding.5 [4], allowing the planar molecules to order thermodynamically into a highly crystalline lattice.

Step-by-Step Procedure:

  • Solvent Selection: Choose a "good" solvent (e.g., Chloroform or DMF) in which the compound is highly soluble, and a miscible "poor" solvent (anti-solvent, e.g., Pentane or Diethyl Ether) with a lower density.

  • Dissolution: Dissolve 20–50 mg of the >95% pure compound in 1–2 mL of the good solvent in a narrow glass vial. Filter this solution through a 0.2 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust).

  • Layering: Using a fine glass pipette or a gastight syringe, carefully layer 3–5 mL of the anti-solvent slowly down the inner wall of the vial to create a sharp interface between the two liquids.

  • Incubation: Cap the vial loosely (or seal with parafilm pierced with a single pinhole) and place it in a vibration-free, temperature-stable environment (20–25 °C).

  • Over 3 to 7 days, the anti-solvent will slowly diffuse into the good solvent layer, gradually lowering the solubility and inducing the growth of pristine single crystals.

Self-Validation System: Inspect the vial under a polarized light microscope. True single crystals will exhibit uniform birefringence (extinction and illumination at specific angles) when rotated. Amorphous aggregates will not.

References

  • Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry.
  • CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry.
  • A Convenient One-Pot Synthesis of 1,8-Naphthyridones. The Journal of Organic Chemistry.
  • Application Notes and Protocols for Obtaining Single Crystals of 1,8-Naphthyridine Compounds. Benchchem.
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity / NIH.

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one in Human Plasma

Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one, a rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one, a representative member of the pharmacologically significant 1,8-naphthyridin-2-one class of compounds, in human plasma. The 1,8-naphthyridine scaffold is of great interest in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This method employs a straightforward protein precipitation protocol for sample preparation, ensuring high throughput and excellent analyte recovery. The chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[3][4][5][6][7]

Introduction

The 1,8-naphthyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities.[1][2] Compounds bearing the 1,8-naphthyridin-2-one moiety, such as the analyte of interest, are being investigated for various therapeutic applications.[8] To support preclinical and clinical development of these potential drug candidates, a reliable and robust bioanalytical method for their quantification in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological fluids due to its inherent selectivity and sensitivity.[9][10]

This application note presents a comprehensive protocol for the determination of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one in human plasma. The rationale behind the selection of the sample preparation technique, chromatographic conditions, and mass spectrometric parameters is discussed in detail to provide a thorough understanding of the method's development and validation.

Experimental

Materials and Reagents
  • 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one analytical standard (purity >98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 3-((Amino-d2)methyl)-1,2-dihydro-1,8-naphthyridin-2-one (purity >98%)

  • Human plasma (K2-EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Standard Solutions

Stock solutions of the analyte and internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for the calibration curve and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can otherwise interfere with the analysis and damage the analytical column.[11][12] Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping a wide range of small molecule analytes in solution.[13]

Protocol:

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

  • Vortex for 15 seconds and inject into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma is_spike 2. Add 10 µL Internal Standard plasma->is_spike ppt 3. Add 150 µL Acetonitrile is_spike->ppt vortex1 4. Vortex ppt->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters should be optimized to achieve a balance between a short run time, good peak shape, and high sensitivity.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC System
ColumnReversed-phase C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B in 2.5 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Capillary Voltage3.5 kV
MRM TransitionsAnalyte: m/z [M+H]+ → fragment ionIS: m/z [M+H]+ → fragment ion
Collision EnergyOptimized for each transition

Note: The specific m/z values for the precursor and product ions will need to be determined by direct infusion of the analyte and internal standard solutions into the mass spectrometer.

Method Validation

A full validation of the bioanalytical method was performed according to the principles outlined by the FDA and EMA.[3][4][5][6][7]

Specificity and Selectivity

Specificity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.

Linearity and Lower Limit of Quantification (LLOQ)

The linearity of the method was evaluated by constructing an eight-point calibration curve in human plasma over the concentration range of 1 to 1000 ng/mL. The curve was fitted using a weighted (1/x²) linear regression. The correlation coefficient (r²) was consistently >0.99. The LLOQ was established as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and with accuracy and precision within ±20%.

Accuracy and Precision

Intra- and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

Table 2: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ1≤15.085.0 - 115.0≤15.085.0 - 115.0
LQC3≤15.085.0 - 115.0≤15.085.0 - 115.0
MQC100≤15.085.0 - 115.0≤15.085.0 - 115.0
HQC800≤15.085.0 - 115.0≤15.085.0 - 115.0

Note: The table presents the acceptance criteria. The actual experimental values should be reported in a full validation report.

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked plasma samples with the peak area of the analyte in a neat solution at the same concentration. The recovery was determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples with that in post-extraction spiked samples. The matrix effect and recovery were found to be consistent across different batches of plasma.

Stability

The stability of the analyte in human plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage.

Table 3: Stability Assessment

Stability ConditionDurationTemperatureAcceptance Criteria (% Deviation)
Bench-top Stability4 hoursRoom Temperature±15%
Freeze-Thaw Stability3 cycles-20°C to Room Temp.±15%
Long-term Stability30 days-80°C±15%
Post-preparative Stability24 hours4°C (Autosampler)±15%

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity, with an LLOQ of 1 ng/mL, making it suitable for pharmacokinetic studies where low concentrations of the drug are expected. The simple protein precipitation method provided clean extracts and high analyte recovery, enabling a rapid and efficient sample preparation workflow. The chromatographic conditions resulted in a short run time of 4 minutes per sample, allowing for high-throughput analysis. The method was fully validated and met all the acceptance criteria for specificity, linearity, accuracy, precision, and stability as per regulatory guidelines.

Conclusion

A robust, sensitive, and selective LC-MS/MS method for the quantification of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one in human plasma has been successfully developed and validated. The method is suitable for supporting pharmacokinetic and toxicokinetic studies in the development of novel therapeutics based on the 1,8-naphthyridin-2-one scaffold.

References

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis. Benchchem.
  • Sample treatment based on extraction techniques in biological matrices. (2009). Bioanalysis, 1(1), 17-33.
  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (2004). Analytical Biochemistry, 324(1), 136-138.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021). Molecules, 26(14), 4236.
  • Protein precipit
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  • Overview of Liquid-Liquid Extraction (LLE)
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  • Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. (2014).
  • The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. (2012). Analytical Letters, 45(15), 2139-2151.
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (2019). Journal of Medical and Bioengineering, 8(3), 123-127.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). Archiv der Pharmazie, 348(12), 827-846.
  • Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. (2002). Chemical and Pharmaceutical Bulletin, 50(11), 1479-1483.
  • Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. (2014).
  • 1,8-naphthyridine derivatives: synthesis and pharmacological evaluation of beta-receptor blocking activity. (1987). Il Farmaco; edizione scientifica, 42(1), 21-30.
  • Solid Phase Extraction Guide. Thermo Fisher Scientific.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2012). Journal of Visualized Experiments, (69), e4347.
  • Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. (2020). Bioorganic & Medicinal Chemistry, 28(7), 115376.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Bioanalysis, 4(4), 355-365.
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2014). Bioanalysis, 6(16), 2179-2195.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
  • Solid Phase Extraction (SPE). Merck Millipore.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency.
  • Sample preparation with solid-phase extraction. Scharlab.
  • Quantitative analysis of small molecules in biological samples. (2014).
  • 3-(Aminomethyl)-8-methyl-1,2-dihydroquinolin-2-one. EvitaChem.
  • 3-(aminomethyl)-8-(propan-2-yl)-1,2-dihydroquinolin-2-one. Appchem.
  • Acetone-1,3-13C2. PubChem.
  • Acetone. Wikipedia.
  • Acetone. NELCO GULF.

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Method

Application Note: Scale-Up Synthesis and Process Optimization of 3-(Aminomethyl)-1,8-naphthyridin-2(1H)-one

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide Executive Summary The 1,8-naphthyridin-2(1H)-one core is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide

Executive Summary

The 1,8-naphthyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and central nervous system therapeutics ([1]). Transitioning the synthesis of 3-(aminomethyl)-1,8-naphthyridin-2(1H)-one from discovery-scale (milligrams) to preclinical pilot-scale (>100 grams) requires rigorous process optimization to ensure high yields, safety, and acceptable E-factors.

This guide details a robust, self-validating two-step synthetic workflow. The route leverages a base-catalyzed Friedländer-type condensation followed by a chemoselective catalytic hydrogenation, specifically optimized to eliminate the need for chromatographic purification.

Retrosynthetic Analysis & Pathway Visualization

SynthesisRoute SM 2-Aminonicotinaldehyde + Ethyl Cyanoacetate INT 3-Cyano-1,8-naphthyridin- 2(1H)-one SM->INT Piperidine, EtOH Reflux, 4 h PROD 3-(Aminomethyl)-1,8- naphthyridin-2(1H)-one INT->PROD Raney Ni, H2 (50 psi) NH3 / MeOH, 25 °C

Fig 1: Two-step scale-up synthesis of 3-(aminomethyl)-1,8-naphthyridin-2(1H)-one.

Mechanistic Rationale & Scale-Up Strategy

Step 1: Friedländer-Type Condensation

The construction of the naphthyridine core is achieved via a modified Friedländer condensation ([2]). The reaction initiates with a Knoevenagel condensation between the aldehyde of 2-aminonicotinaldehyde and the active methylene of ethyl cyanoacetate, followed by an intramolecular lactamization driven by the proximal pyridyl amine ([3]).

  • Causality in Process Design: While aqueous green-chemistry approaches exist ([2]), absolute ethanol was selected for the pilot scale. Ethanol provides excellent solubility for the starting materials at reflux while acting as an anti-solvent for the crystalline product at 5 °C. Piperidine is used as a mild organic base; stronger bases (like NaOH) risk triggering unwanted aldol self-condensation of the starting aldehyde.

Step 2: Chemoselective Nitrile Reduction

Reducing the C3-nitrile to a primary amine presents a significant chemoselectivity challenge. Nitrile hydrogenation proceeds stepwise via a highly reactive imine intermediate ([4]). Without intervention, the newly formed primary amine nucleophilically attacks this imine, generating secondary and tertiary amine dimers.

  • Causality in Process Design: To suppress dimerization, the reaction is conducted in methanolic ammonia. The excess ammonia acts as a kinetic trap, converting the transient imine into an unsubstituted aminal/amidine intermediate that subsequently reduces cleanly to the primary amine ([5]). Raney Nickel is chosen over stoichiometric hydrides (e.g., LiAlH 4​ ) because it avoids hazardous, highly exothermic quenches and massive aluminum salt waste, drastically improving the process E-factor.

Quantitative Data Presentation

The following table summarizes the process improvements achieved by transitioning from discovery-scale round-bottom flasks to a controlled pilot-scale jacketed reactor system.

Process ParameterR&D Scale (1 g)Pilot Scale (100 g)Mechanistic / Process Impact
Step 1 Yield 82%94%Improved thermal mass and controlled cooling in the jacketed reactor drive lactamization and crystallization to completion.
Step 2 Yield 68%88%Precise pressure control (Hastelloy autoclave) and optimal NH 3​ saturation minimize secondary amine formation.
Overall Purity 92% (Column)>99% (Cryst.)Elimination of chromatography; controlled cooling ramps (-10 °C/hr) exclude trapped impurities from the crystal lattice.
Process E-Factor > 65< 12Direct crystallization and catalyst recycling drastically reduce solvent consumption and waste generation.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Cyano-1,8-naphthyridin-2(1H)-one

Equipment: 2 L Jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe.

  • Charge: Add 2-aminonicotinaldehyde (100.0 g, 0.819 mol) and absolute ethanol (1.0 L) to the reactor. Stir at 250 rpm until a homogenous solution is formed.

  • Reagent Addition: Add ethyl cyanoacetate (101.9 g, 0.901 mol, 1.1 equiv) in a single portion.

  • Catalyst Addition: Slowly add piperidine (6.97 g, 0.082 mol, 0.1 equiv) via a dropping funnel over 5 minutes.

  • Reaction: Heat the jacket to achieve an internal reflux temperature of 78 °C. Maintain reflux for 4 hours.

  • In-Process Control (IPC) 1: Sample the reaction mixture, dilute in MeCN, and analyze via HPLC (UV 254 nm). The reaction is self-validating and deemed complete when the 2-aminonicotinaldehyde peak area is < 1.0%.

  • Crystallization: Program the chiller to cool the reactor from 78 °C to 5 °C at a linear ramp rate of 10 °C/hour. A thick yellow suspension will form.

  • Isolation: Filter the suspension through a sintered glass Buchner funnel. Wash the filter cake with cold ethanol (2 × 150 mL) and dry under vacuum at 50 °C to constant weight.

Protocol B: Synthesis of 3-(Aminomethyl)-1,8-naphthyridin-2(1H)-one

Equipment: 2 L Hastelloy Parr Autoclave with gas entrainment impeller.

  • Charge: Add 3-cyano-1,8-naphthyridin-2(1H)-one (100.0 g, 0.584 mol) to the autoclave.

  • Solvent Addition: Add 7 M anhydrous Ammonia in Methanol (1.2 L). Stir gently to suspend the solid.

  • Catalyst Addition: Safety Warning: Raney Nickel is highly pyrophoric. Under a continuous nitrogen sweep, carefully transfer aqueous Raney Nickel slurry (approx. 15 g active catalyst, washed 3x with MeOH prior to addition) into the reactor.

  • Purging: Seal the autoclave. Purge the headspace with Nitrogen (3 × 30 psi), followed by Hydrogen (3 × 30 psi).

  • Hydrogenation: Pressurize the reactor to 50 psi with H 2​ . Set the internal temperature to 25 °C and agitation to 800 rpm.

  • In-Process Control (IPC) 2: Monitor the hydrogen mass flow controller. The reaction is complete when H 2​ uptake ceases (typically 6–8 hours). Confirm via LC-MS (disappearance of m/z 172 [M+H] + and appearance of m/z 176[M+H] + ).

  • Workup: Vent the hydrogen and purge the reactor with Nitrogen (3 × 30 psi). Filter the mixture through a tightly packed Celite pad under a nitrogen blanket. Do not let the filter cake dry.

  • Isolation: Concentrate the methanolic filtrate under reduced pressure to ~200 mL. Add ethyl acetate (400 mL) dropwise to precipitate the primary amine. Filter, wash with cold ethyl acetate, and dry under vacuum.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following QC parameters must be met:

  • HPLC Purity: >99.0% (Column: C18, 5 µm, 4.6 × 150 mm; Mobile Phase: Water/MeCN with 0.1% TFA gradient; Detection: 254 nm).

  • LC-MS: Base peak at m/z 176.1 [M+H] + , confirming the reduction of the nitrile. Absence of m/z 334 (secondary amine dimer impurity).

  • 1 H NMR (400 MHz, DMSO-d 6​ ): Disappearance of the highly deshielded C4-H singlet of the nitrile precursor, and appearance of a new methylene singlet ( 3.8 ppm, 2H, -CH 2​ -NH 2​ ) and a broad amine peak ( 2.5 ppm, 2H, -NH 2​ , exchanges with D 2​ O).

References

  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry.[Link]

  • Prajapati, et al. (2025). Application of Ylideneketonitriles: A Facile Approach to Novel 1,8‐Naphthyridin‐2‐ones via a Sequential One‐Pot Two‐Step Synthesis. ResearchGate.[Link]

  • Choudhury, S. S., Shekh, S., & Dhakad, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.[Link]

  • Al-Naji, M., et al. (2024). Catalytic Application of POSS–COF-[(Co(acetate)2] for Selective Reduction of Nitriles to Amines. Catalysts (MDPI).[Link]

  • Timelthaler, D. (2018). Development of Base Metal Catalysts for Green Hydrogenation Reactions. Johannes Kepler University Linz (JKU ePUB).[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one .

Mechanistic Overview: The "Brick Dust" Dilemma

This molecule presents a classic solubility challenge driven by competing structural features. The fused bicyclic 1,8-naphthyridin-2-one core is highly planar. It participates in extensive intermolecular hydrogen bonding (via the lactam motif) and strong π−π stacking in the solid state. This results in exceptionally high crystal lattice energy, making the scaffold notoriously difficult to solvate in aqueous media ([1]).

Conversely, the 3-aminomethyl group acts as a basic handle (estimated pKa​≈9.0−9.5 ). While this primary amine is fully protonated and highly soluble at acidic pH, adjusting the environment to physiological conditions (pH 7.4) causes a rapid shift toward the free-base equilibrium. The high lattice energy of the free base immediately drives nucleation and precipitation. To successfully formulate this compound, you must either permanently disrupt the lattice energy (via co-solvents/salts) or physically mask the hydrophobic core (via macrocyclic encapsulation).

SolubilityDecisionTree Start Low Aqueous Solubility (<10 µg/mL) Check_pH Is Target pH < 7.0? Start->Check_pH Salt_Form Salt Formation (Protonate Amine) Check_pH->Salt_Form Yes (pH 2-6) Cosolvent Co-solvents / Surfactants (DMSO, PEG400) Check_pH->Cosolvent No (pH 7.4) InVivo In Vivo Dosing (Biocompatible) Salt_Form->InVivo Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Cosolvent->Cyclodextrin High Conc. Needed InVitro In Vitro Assays (Max 1% DMSO) Cosolvent->InVitro Cellular Assays Cyclodextrin->InVivo Animal Models

Figure 1: Decision tree for troubleshooting 1,8-naphthyridin-2-one aqueous solubility.

Frequently Asked Questions (FAQs)

Q: Why does my compound instantly crash out when diluted from a 10 mM DMSO stock into PBS (pH 7.4)? A: You are experiencing solvent-shift precipitation. DMSO fully disrupts the crystal lattice and solvates the hydrophobic naphthyridine core. When introduced to PBS, the local dielectric constant of the medium spikes. Because the pH is approaching the pKa​ of the aminomethyl group, a fraction of the drug exists as an uncharged free base. The planar cores rapidly aggregate via hydrophobic collapse before water can stabilize the protonated fraction. You must introduce a kinetic stabilizer (like Tween 80) to the assay buffer prior to API addition to prevent this nucleation.

Q: How can I leverage the 3-aminomethyl group to improve solubility without using detergents? A: The primary amine is your best synthetic handle. By forming a salt with a bulky counterion (e.g., mesylate or citrate), you intentionally disrupt the tight crystal packing of the solid state. Avoid simple chloride salts; small counterions can form tight ion pairs with the planar core, failing to sufficiently lower the melting point and lattice energy.

Q: Which cyclodextrin is most effective for the 1,8-naphthyridin-2-one scaffold? A: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal choice. The internal cavity size of β -cyclodextrin (6.0–6.5 Å) perfectly accommodates the dimensions of the bicyclic naphthyridine ring system, forming a 1:1 or 1:2 inclusion complex ([2]). The hydroxypropyl modifications on the exterior prevent the cyclodextrin molecules themselves from crystallizing out of solution, a common failure point with unmodified natural β -CDs ([3]).

Quantitative Formulation Data

To guide your experimental design, the following table summarizes the expected solubility enhancements for 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one across various vehicle systems.

Vehicle SystemSolubilization MechanismExpected Solubility RangePrimary Application
Water (pH 7.4) Baseline (Free base equilibrium)< 10 µg/mLNone (Avoid)
0.1 N HCl (pH 1.0) Complete Ionization (Amine protonation)> 5.0 mg/mLGastric simulation / Salt screening
20% HP- β -CD in PBS Hydrophobic Inclusion Complexation1.5 - 3.0 mg/mLIn vivo IV/PO dosing models
10% DMSO / 90% PBS Co-solvency (Dielectric reduction)50 - 100 µg/mLIn vitro biochemical assays
2% Tween 80 in PBS Micellar Solubilization100 - 300 µg/mLCell-based assays (Toxicity permitting)

Experimental Protocols

The following protocols are designed as self-validating systems . By integrating analytical checkpoints directly into the workflow, you ensure that the solubility data generated is an artifact-free reflection of the compound's true thermodynamic state.

Protocol A: Thermodynamic Solubility Screening (Shake-Flask Method)

Purpose: To determine the absolute solubility limit in a target buffer without the confounding effects of DMSO supersaturation.

  • Preparation: Weigh 2.0 mg of solid 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one into a 1.5 mL glass HPLC vial.

  • Addition: Add 1.0 mL of the target aqueous vehicle (e.g., PBS pH 7.4). Do not use any organic co-solvents to pre-dissolve the API.

  • Equilibration: Cap the vial and place it on a thermoshaker at 25°C, 800 RPM for 24 hours.

  • Validation Checkpoint 1 (pH Shift): Measure the pH of the suspension. Causality: The basic aminomethyl group can strip protons from weak buffers, raising the pH and artificially lowering solubility. If the pH has shifted by >0.2 units, discard and repeat with a higher capacity buffer.

  • Phase Separation: Centrifuge the vial at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Validation Checkpoint 2 (Filtration): Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: This guarantees that UV/HPLC quantification is measuring truly dissolved molecules, not suspended nano-crystals.

  • Quantification: Analyze the filtrate via HPLC-UV against a known standard curve prepared in DMSO.

Protocol B: Preparation of HP- β -CD Inclusion Complex

Purpose: To formulate a high-concentration, biocompatible aqueous solution for in vivo dosing.

HPbCD_Workflow Step1 Weigh API & HP-β-CD (1:2 Molar Ratio) Step2 Dissolve in Acidic Water (pH 4.0) Step1->Step2 Step3 Stir 24h at 25°C (Equilibration) Step2->Step3 Step4 Filter (0.22 µm) to Remove Free API Step3->Step4 Step5 Lyophilize for Solid Complex Step4->Step5

Figure 2: Step-by-step workflow for HP-β-CD inclusion complex preparation and validation.

  • Stoichiometry: Calculate a 1:2 molar ratio of API to HP- β -CD. Weigh both powders into a glass vial.

  • Acidic Solvation: Add sterile water adjusted to pH 4.0 (using 0.1 N HCl). Causality: At pH 4.0, the aminomethyl group is fully protonated, maximizing initial solubility. The cyclodextrin cavity can then encapsulate the naphthyridine core while it is in a dissolved state, which is kinetically much faster than extracting it from a solid crystal lattice.

  • Equilibration: Stir magnetically at room temperature for 24 hours to allow the dynamic inclusion equilibrium to settle.

  • Neutralization: Slowly adjust the pH back to 7.4 using 0.1 N NaOH.

  • Validation Checkpoint (Filtration): Filter the solution through a 0.22 µm membrane. If the inclusion complex was successfully formed, the solution will remain perfectly clear at pH 7.4. Any uncomplexed API will have precipitated during neutralization and will be caught by the filter.

  • Lyophilization (Optional): Freeze-dry the clear filtrate to obtain a highly soluble, stable white powder of the inclusion complex for long-term storage.

References

  • Yukawa, T., et al. "Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor." Bioorganic & Medicinal Chemistry, 28(7), 115376 (2020). URL:[Link]

  • Kurkov, S. V., & Loftsson, T. "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." International Journal of Pharmaceutics, 453(1), 167-180 (2015). URL:[Link]

  • Saokham, P., et al. "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." Molecules, 21(10), 1383 (2016). URL:[Link]

  • "Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review." International Journal of Pharmaceutical Sciences (2023). URL: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 1,8-Naphthyridin-2-one and 2-Quinolone-based PARP Inhibitors

In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) represent a significant therapeutic advance, particularly for cancers harboring defects in DNA damage repair (DDR) pathways. T...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) represent a significant therapeutic advance, particularly for cancers harboring defects in DNA damage repair (DDR) pathways. This guide provides an in-depth comparison of the efficacy of two prominent chemical scaffolds that have yielded potent PARP inhibitors: the 3-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one core and the broader class of 2-quinolone and related heterocyclic derivatives. This analysis is designed for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data to inform future research and development.

At the heart of this comparison are the distinct mechanisms and resulting potencies of drugs derived from these scaffolds. While both classes effectively inhibit PARP enzymes, their interaction with the PARP-DNA complex, a phenomenon known as "PARP trapping," is a critical differentiator that significantly influences their cytotoxic potential and clinical efficacy.

The Principle of Synthetic Lethality: The Therapeutic Rationale for PARP Inhibition

Poly(ADP-ribose) polymerase enzymes, particularly PARP1 and PARP2, are critical components of the cellular machinery responsible for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] When PARP enzymatic activity is inhibited, these SSBs accumulate. During DNA replication, these unrepaired SSBs can degenerate into more cytotoxic DNA double-strand breaks (DSBs).[2]

In healthy cells, DSBs are efficiently and accurately repaired by the homologous recombination (HR) pathway, a high-fidelity process involving proteins encoded by genes such as BRCA1 and BRCA2.[3] However, many cancers exhibit deficiencies in the HR pathway due to mutations in these genes. In such HR-deficient cancer cells, the accumulation of DSBs caused by PARP inhibition cannot be effectively repaired, leading to genomic instability, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[4] This concept, where the loss of two distinct pathways (in this case, BER via PARP inhibition and HR due to mutation) is lethal to the cell, while the loss of either one alone is not, is termed "synthetic lethality."[5] This provides a powerful therapeutic window to selectively target cancer cells while sparing normal, HR-proficient tissues.

G cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient) ssb0 DNA Single-Strand Break parpi0 PARP Inhibitor ssb0->parpi0 blocked by parp0 PARP-mediated Base Excision Repair ssb0->parp0 repaired by dsb0 Double-Strand Break (at replication fork) parpi0->dsb0 leads to hr0 Homologous Recombination (BRCA1/2 active) dsb0->hr0 repaired by survival0 Cell Survival & Proliferation hr0->survival0 ssb1 DNA Single-Strand Break parpi1 PARP Inhibitor ssb1->parpi1 blocked by parp1 PARP-mediated Base Excision Repair ssb1->parp1 repaired by dsb1 Double-Strand Break (at replication fork) parpi1->dsb1 leads to hr1 Defective Homologous Recombination (BRCA1/2 mutant) dsb1->hr1 repair fails death1 Cell Death (Apoptosis) hr1->death1 G cluster_workflow PARP1 Enzymatic Assay Workflow prep Prepare Reagents: - Test Inhibitors (Serial Dilutions) - PARP1 Enzyme - Activated DNA - NAD+ setup Dispense PARP1 & DNA into 384-well plate prep->setup add_inhibitor Add Test Inhibitors & Incubate setup->add_inhibitor initiate Initiate Reaction with NAD+ add_inhibitor->initiate incubate Incubate for 60 min (PARylation occurs) initiate->incubate detect Add Detection Reagent (Converts remaining NAD+) incubate->detect read Read Fluorescence on Plate Reader detect->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: Workflow for a PARP1 Enzymatic Inhibition Assay.
Cell-Based PARP Trapping Assay

This assay measures the amount of PARP1 that is "trapped" on the chromatin within a cell after treatment with an inhibitor.

Principle: Cells are treated with a PARP inhibitor, and then subcellular fractionation is performed to separate the chromatin-bound proteins from other cellular components. The amount of PARP1 in the chromatin fraction is then quantified by Western blotting.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., HeLa or a relevant BRCA-mutant line) and allow them to adhere. Treat the cells with various concentrations of the PARP inhibitor for a specified time (e.g., 1-4 hours).

  • Cell Lysis and Fractionation: Harvest the cells and perform subcellular protein fractionation using a commercial kit to isolate cytoplasmic, soluble nuclear, and chromatin-bound protein fractions. It is crucial to include the inhibitor in the fractionation buffers to prevent its dissociation. [6]3. Protein Quantification: Determine the protein concentration of each chromatin-bound fraction using a BCA assay to ensure equal loading.

  • Western Blot Analysis:

    • Separate equal amounts of protein from the chromatin-bound fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for PARP1.

    • Probe the same membrane with a primary antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

  • Detection and Analysis:

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

    • Perform densitometry to quantify the intensity of the PARP1 band relative to the Histone H3 band for each treatment condition. An increase in the PARP1/Histone H3 ratio indicates increased PARP trapping. [7]

Conclusion and Future Directions

The 1,8-naphthyridin-2-one and 2-quinolone derivatives have both proven to be exceptionally valuable scaffolds for the development of clinically effective PARP inhibitors. The primary distinction lies in their potency, which is largely driven by the efficiency of PARP trapping.

  • Talazoparib , representing the 1,8-naphthyridin-2-one class, demonstrates superior biochemical and cellular potency, primarily attributed to its highly efficient PARP trapping mechanism. This allows for significant anti-tumor activity at lower clinical doses, though it is associated with a higher incidence of myelosuppression.

  • Olaparib, Rucaparib, and Niraparib , derived from 2-quinolone and related cores, are also highly effective inhibitors. While they are less potent PARP trappers than Talazoparib, they have established broad clinical utility and generally manageable safety profiles.

The choice between these agents in a clinical setting depends on a nuanced evaluation of efficacy, safety, tumor type, and patient-specific factors. For drug development professionals, the potent trapping ability conferred by the 1,8-naphthyridin-2-one scaffold offers a compelling blueprint for designing next-generation PARP inhibitors. Future research will likely focus on optimizing this trapping activity while mitigating off-target effects to further improve the therapeutic index of this important class of anticancer agents.

References

  • Olaparib - Wikipedia.

  • BenchChem. Olaparib vs. Talazoparib in Cancer Treatment: A Comparative Guide.

  • Liv Hospital. olaparib.

  • Min, A., & Im, S. A. (2020). Niraparib in ovarian cancer: results to date and clinical potential. Therapeutic advances in medical oncology, 12, 1758835920904235.

  • National Cancer Institute. Olaparib.

  • BenchChem. Application Notes and Protocols for PARP1 Trapping Assay of Parp1-IN-6.

  • Lin, Y., et al. (2021). Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis. Annals of translational medicine, 9(1), 15.

  • Clovis Oncology, Inc. RUBRACA® (rucaparib) Efficacy and TRITON2 Study Results.

  • Patsnap Synapse. What is the mechanism of Olaparib?.

  • BenchChem. A Comparative Analysis of PARP Inhibitors: A Guide for Researchers.

  • Pignochino, Y., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1939.

  • AstraZeneca. Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor.

  • Bio-protocol. PARP1 enzyme assay.

  • Lee, J. M., et al. (2019). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Journal of experimental & clinical cancer research, 38(1), 1-13.

  • Musella, A., et al. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. Cancers, 15(18), 4478.

  • Kristeleit, R. S., et al. (2021). Efficacy and safety of rucaparib treatment in patients with BRCA-mutated, relapsed ovarian cancer: final results from Study 10. ESMO open, 6(3), 100133.

  • ResearchGate. Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP...

  • ResearchGate. Indirect treatment comparison of the efficacy and safety of olaparib 300 mg tablets BID and talazoparib 1 mg once daily in the treatment of patients with germline BRCA-mutated (gBRCA) HER2-negative metastatic breast cancer.

  • ResearchGate. Superior efficiency of Talazoparib compared to Olaparib against bladder...

  • U.S. Food and Drug Administration. 209115Orig1s000.

  • Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric).

  • Monta, F. I., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers, 12(4), 837.

  • Cancer Network. Rucaparib Shows Efficacy Across Tumors Associated With Different Genetic Alterations.

  • Monta, F. I., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers, 12(4), 837.

  • Assay-Protocol.com. PARP.

  • Promega Corporation. PARP and DDR Pathway Drug Discovery.

  • Abida, W., et al. (2023). Rucaparib for the Treatment of Metastatic Castration-resistant Prostate Cancer Associated with a DNA Damage Repair Gene Alteration: Final Results from the Phase 2 TRITON2 Study. European urology, 84(3), 321-330.

  • Williamson, C. T., et al. (2022). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. Scientific reports, 12(1), 1-13.

  • Williamson, C. T., et al. (2022). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. bioRxiv.

  • Zandar, M. A., et al. (2021). Forced Self-Modification Assays as a Strategy to Screen MonoPARP Enzymes. ACS chemical biology, 16(10), 1957-1967.

  • McCrea, C., et al. (2021). Indirect treatment comparison of olaparib and talazoparib in germline BRCA-mutated HER2-negative metastatic breast cancer. Journal of comparative effectiveness research, 10(13), 1021-1030.

  • Murai, J., et al. (2021). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient-and Schlafen 11-positive cancer cells and synergize with olaparib. Molecular Cancer Therapeutics, 20(1), 125-135.

  • Anwar, M. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(23), 8234.

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.

  • U.S. Food and Drug Administration. 208447Orig1s000.

  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1.

  • ResearchGate. PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database.

  • ResearchGate. IC50 values of anti-tumor activities of compound 8018- 7168, 8018-6529...

  • Konecny, G. E., & Kristeleit, R. S. (2016). PARP inhibitors: the race is on. Oncotarget, 7(44), 70938.

  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1.

  • Sun, C., et al. (2022). PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. Frontiers in Oncology, 12, 976313.

  • Li, H., et al. (2017). Discovery of quinazoline-2, 4 (1H, 3H)-dione derivatives as novel PARP-1/2 inhibitors. MedChemComm, 8(10), 1899-1904.

  • ResearchGate. On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives.

  • Pharmacy Times. Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors.

  • D'Andrea, A. D. (2018). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Journal of clinical investigation, 128(11), 4647-4657.

Sources

Comparative

Structural Activity Relationship (SAR) of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one Analogs: A Comparative Guide for Lead Optimization

As drug discovery programs increasingly target complex, solvent-exposed protein pockets, the selection of a rigid, geometrically precise scaffold is paramount. The 3-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one (here...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex, solvent-exposed protein pockets, the selection of a rigid, geometrically precise scaffold is paramount. The 3-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one (hereafter referred to as 3-AM-1,8-NDO) architecture has emerged as a highly privileged bicyclic scaffold . By combining a planar, heteroaromatic core with a flexible, highly basic primary amine, this scaffold offers unparalleled advantages in optimizing target residence time, modulating lipophilicity, and engaging deep-pocket acidic residues.

This guide provides an objective, data-driven comparison of the 3-AM-1,8-NDO scaffold against alternative chemotypes, detailing the mechanistic causality behind its SAR profile and providing self-validating protocols for its evaluation.

Mechanistic Rationale: Why the 3-AM-1,8-NDO Scaffold?

The potency of the 3-AM-1,8-NDO scaffold is driven by the synergistic relationship between its rigid bicyclic core and the precisely vectored 3-aminomethyl group.

  • The Methylene Spacer Causality: Direct attachment of an amine to the 3-position (i.e., 3-amino-1,8-naphthyridin-2-one) results in the lone pair resonating with the adjacent lactam carbonyl. This severely depletes the amine's basicity, preventing protonation at physiological pH (7.4). The inclusion of a single methylene spacer ( −CH2​− ) insulates the amine from the conjugated π -system, ensuring it remains protonated (cationic) to form critical salt bridges with target Aspartate or Glutamate residues .

  • The N8 Nitrogen Advantage: Compared to standard quinolin-2-ones, the substitution of a carbon for a nitrogen at the 8-position introduces a potent hydrogen-bond acceptor. This strategically lowers the overall lipophilicity (LogP) of the molecule, drastically improving aqueous solubility and reducing off-target promiscuity .

SAR_Logic Core 1,8-Naphthyridin-2-one Core (Rigid H-Bond Acceptor) Pocket Target Binding Pocket (Asp/Glu Residues) Core->Pocket pi-pi stacking Amine 3-Aminomethyl Group (Primary Amine / Cationic) Amine->Pocket Salt Bridge Subs N1 / C6 Substitutions (Hydrophobic Vectors) Subs->Pocket Steric Fit / VdW Affinity Enhanced Affinity (IC50 < 10 nM) Pocket->Affinity Synergistic Binding

Figure 1: SAR logic and binding interactions of the 3-(aminomethyl)-1,8-naphthyridin-2-one scaffold.

Quantitative SAR & Scaffold Comparison

To objectively evaluate the performance of the 3-AM-1,8-NDO core, we must benchmark it against structurally adjacent alternatives. The table below summarizes the quantitative impact of scaffold hopping and functional group modifications on target affinity, lipophilicity, and kinetic solubility .

Table 1: Comparative Performance of Naphthyridinone and Quinolinone Scaffolds
Scaffold ArchitectureTarget Affinity ( IC50​ )Lipophilicity (LogP)Kinetic Solubility ( μ M)Mechanistic Consequence
3-(Aminomethyl)-1,8-naphthyridin-2-one 4.2 nM 2.8 >150 Optimal salt-bridge geometry; N8 lowers LogP.
3-(Aminomethyl)-quinolin-2-one48.5 nM3.9<15Missing N8 acceptor increases lipophilicity, driving aggregation.
3-Amino-1,8-naphthyridin-2-one>1000 nM2.1>200Resonance with lactam depletes basicity; fails to protonate at pH 7.4.
1,8-Naphthyridin-2-one-3-carboxamide125.0 nM2.555Acts as H-bond donor/acceptor but lacks the cationic charge for Asp/Glu engagement.

Key SAR Insights for Lead Optimization:

  • N1-Alkylation: Substituting the N1 position with a cyclopentyl or isopropyl group forces the bicyclic core deeper into the hydrophobic pocket, displacing high-energy water molecules. This entropically driven process typically yields a 10- to 15-fold boost in potency.

  • C6-Halogenation: Introducing a bromine or chlorine atom at the C6 position modulates the pKa of the N8 nitrogen and engages in halogen bonding with the target protein's backbone carbonyls, further driving IC50​ into the single-digit nanomolar range.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs must rely on robust, interference-free assays. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: High-Throughput TR-FRET Target Engagement Assay

Causality & Design Choice: Naphthyridinone cores frequently exhibit intrinsic auto-fluorescence in the 400–500 nm range. Standard fluorescence polarization (FP) assays are highly susceptible to this, leading to false-positive affinity readings. We utilize Time-Resolved FRET (TR-FRET) because the long emission half-life of the Europium donor allows for a 50 µs time delay before measurement, completely bypassing the short-lived auto-fluorescence of the test compounds.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 3-AM-1,8-NDO analogs in 100% DMSO (11-point curve, 1:3 dilutions). Transfer 100 nL of compound to a 384-well low-volume proxiplate using an acoustic dispenser.

  • Protein Incubation: Add 5 µL of recombinant target protein (e.g., 2 nM final concentration) pre-incubated with a fluorescent tracer ligand (e.g., 5 nM).

  • Fluorophore Addition: Add 5 µL of Europium-labeled anti-tag antibody (e.g., Eu-anti-His) to the reaction mixture.

  • Equilibration: Seal the plate and incubate at room temperature for 60 minutes in the dark to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for donor, 665 nm for acceptor) using a 50 µs delay.

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (high signal) and a 10 µM reference inhibitor (low signal). Proceed with data analysis only if Z' 0.65. Calculate IC50​ using a 4-parameter logistic (4PL) regression.

TR_FRET_Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Target Incubation (Recombinant Protein + Tracer) Step1->Step2 Transfer 100 nL Step3 3. Fluorophore Addition (Eu-Anti-Tag Antibody) Step2->Step3 Equilibrate 60 min Step4 4. Signal Detection (Ex: 340nm, Em: 615/665nm) Step3->Step4 Incubate 30 min Step5 5. Data Normalization (IC50 Calculation via 4PL) Step4->Step5 Ratio 665/615 nm

Figure 2: Step-by-step TR-FRET assay workflow for validating target engagement and IC50.

Protocol B: In Vitro Microsomal Stability (Clearance) Assay

Causality & Design Choice: The primary amine of the 3-aminomethyl group is theoretically prone to oxidative deamination by Cytochrome P450s (CYPs) or Monoamine Oxidases (MAOs). By incubating the analogs with human liver microsomes (HLM) supplemented with an NADPH-regenerating system, we isolate and quantify Phase I metabolic clearance to guide C6/C7 steric shielding strategies.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the 3-AM-1,8-NDO analog to a final concentration of 1 µM (ensure final DMSO concentration is 0.1%).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM final NADPH).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 45 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation Check: Run Verapamil (high clearance) and Dextromethorphan (low clearance) in parallel. The assay is validated only if the intrinsic clearance ( CLint​ ) of the reference standards falls within 2-fold of their historical laboratory means.

Conclusion

The 3-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one scaffold represents a masterclass in structural optimization. By leveraging the N8 nitrogen to control lipophilicity and utilizing the methylene spacer to preserve the basicity of the primary amine, medicinal chemists can achieve highly potent, entropically favored target engagement. When coupled with rigorous, artifact-free validation assays like TR-FRET, this chemotype provides a highly reliable foundation for developing next-generation therapeutics.

References

  • Mugnaini, C., et al. "Perspectives of Cannabinoid Type 2 Receptor (CB2R) Ligands in Neurodegenerative Disorders: Structure–Affinity Relationship (SAfiR) and Structure–Activity Relationship (SAR) Studies." Journal of Medicinal Chemistry, 2017.[Link]

  • Mo, M., et al. "Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy." Bioorganic & Medicinal Chemistry, 2020.[Link]

  • Sharma, P., et al. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." ResearchGate, 2015.[Link]

  • Emam, S., et al. "N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis." ACS Bio & Med Chem Au, 2023.[Link]

Validation

A Comparative Guide to the Enzyme Inhibition Profile of 1,8-Naphthyridin-2-one Scaffolds and Standard Inhibitors

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective enzyme inhibitors is a cornerstone of therapeutic innovation. The 1,8-naphthyridin-2-one scaffold has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective enzyme inhibitors is a cornerstone of therapeutic innovation. The 1,8-naphthyridin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of enzymes implicated in various disease states. This guide provides an in-depth, objective comparison of the enzyme inhibitory performance of 1,8-naphthyridin-2-one derivatives against established standard inhibitors, supported by experimental data and detailed methodologies. Our focus is to elucidate the causality behind experimental choices and provide a trustworthy, authoritative resource for advancing drug discovery efforts.

The Significance of the 1,8-Naphthyridin-2-one Scaffold in Enzyme Inhibition

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, offers a unique three-dimensional architecture that can be strategically functionalized to achieve high-affinity interactions with the active sites of various enzymes. Its rigid structure provides a robust framework for the precise positioning of substituents, enabling the optimization of potency and selectivity. This has led to the development of 1,8-naphthyridin-2-one derivatives as inhibitors of critical enzyme families, including poly(ADP-ribose) polymerases (PARPs), phosphodiesterases (PDEs), and protein kinases, which are central to the pathophysiology of cancer, inflammatory disorders, and neurological diseases.[1]

Comparative Analysis of Enzyme Inhibition

A direct, head-to-head comparison of inhibitory potency (e.g., IC50 values) between 1,8-naphthyridin-2-one derivatives and standard inhibitors is most meaningful when conducted within the same study under identical experimental conditions. Due to the variability in assay formats, substrate concentrations, and enzyme sources across different research publications, this guide will present the available data for distinct enzyme classes, highlighting key findings from comparative studies where available.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks.[2] Inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[3]

Table 1: Inhibitory Activity of Naphthyridinone Derivatives against PARP-1

Compound ClassSpecific DerivativePARP-1 IC50 (nM)Source
3-ethyl-1,5-naphthyridin-2(1H)-oneCompound 8m0.49[4]

Table 2: Inhibitory Activity of Standard PARP Inhibitors

InhibitorPARP-1 IC50 (nM)PARP-2 IC50 (nM)Source
Olaparib1.5 - 51 - 2[5][6]
Rucaparib1.40.25[7]
Niraparib3.82.1[7]
Talazoparib0.571.2[7]

It is important to note that the inhibitory activity of PARP inhibitors is not solely defined by their catalytic inhibition but also by their ability to "trap" the PARP enzyme on DNA, which is a key contributor to their cytotoxicity.[5]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[8] Selective PDE inhibitors have therapeutic applications in a wide range of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and erectile dysfunction. The 1,8-naphthyridin-2-one scaffold has been successfully explored for the development of potent and selective PDE4 inhibitors.[8][9]

Table 3: Inhibitory Activity of 1,8-Naphthyridinone Derivatives against PDE4

Compound ClassPDE4 IC50Source
1-phenyl-1,8-naphthyridin-4-one-3-carboxamides (e.g., MK-0873)Potent inhibition (specific IC50 not provided in abstract)[9]
4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-onesSubnanomolar to double-digit picomolar[10]

Table 4: Inhibitory Activity of Standard PDE4 Inhibitors

InhibitorPDE4B IC50 (nM)PDE4D IC50 (nM)Source
Roflumilast0.840.68[11]
Cilomilast2511[12]
Apremilast~190 (for PDE4)~190 (for PDE4)[13]
Crisaborole750 (for PDE4)750 (for PDE4)[13]

Studies on substituted 1,8-naphthyridin-2(1H)-ones have demonstrated their high selectivity for PDE4, with some derivatives showing promise for anti-inflammatory and anti-asthmatic applications.[8] Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and pharmacokinetic properties of these compounds.[9]

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer and other diseases. The 1,8-naphthyridine scaffold has been investigated for its potential to inhibit various protein kinases.[14] For instance, derivatives of this scaffold have been reported as inhibitors of Casein Kinase 2 (CK2) and PKMYT1.[15][16]

Direct comparative IC50 values for 1,8-naphthyridin-2-one derivatives and standard kinase inhibitors are scarce in the literature. However, the broader naphthyridine class has shown promise. For example, a benzo[h][8][10]naphthyridin-2(1H)-one derivative demonstrated potent mTOR inhibition with an EC50 of 0.25 nM in a cellular assay.[17]

Experimental Protocols

To ensure the reproducibility and validity of enzyme inhibition studies, detailed and well-controlled experimental protocols are essential. Below are representative step-by-step methodologies for key enzyme inhibition assays.

In Vitro PARP Inhibition Assay (Colorimetric)

This protocol is based on the principle of measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • 1X PARP Buffer

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compounds (1,8-naphthyridin-2-one derivatives and standard inhibitors)

Procedure:

  • Plate Preparation: Use a pre-coated 96-well plate with histones.

  • Compound Addition: Add 2 µL of serially diluted test compounds or vehicle control (DMSO) to the wells.

  • Reaction Initiation: Prepare a reaction mixture containing 1X PARP buffer, activated DNA, and biotinylated NAD+. Add 48 µL of this mixture to each well.

  • Enzyme Addition: Add 50 µL of diluted PARP-1 enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Washing: Wash the plate three times with wash buffer to remove unincorporated reagents.

  • Streptavidin-HRP Addition: Add 100 µL of diluted streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software like GraphPad Prism.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds

  • 384-well plates

Procedure:

  • Compound Addition: Add 1 µL of serially diluted test compounds or vehicle control to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a mixture of the kinase and its substrate in kinase buffer. Add 2 µL of this mixture to each well.

  • Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values as described for the PARP assay.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a typical enzyme inhibition workflow and the signaling pathways affected by PARP and PDE4 inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) plate_setup Plate Setup (Add Compounds & Enzyme) reagents->plate_setup compounds Prepare Test Compounds (Serial Dilutions) compounds->plate_setup reaction Initiate Reaction (Add Substrate/ATP) plate_setup->reaction incubation Incubation reaction->incubation stop_reaction Stop Reaction & Add Detection Reagents incubation->stop_reaction read_plate Read Plate (Absorbance/Luminescence) stop_reaction->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis

Caption: A generalized workflow for in vitro enzyme inhibition assays.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_hr_pathway Homologous Recombination (HR) cluster_synthetic_lethality Synthetic Lethality dna_ssb Single-Strand Break (SSB) parp PARP Activation dna_ssb->parp dna_dsb Double-Strand Break (DSB) (during replication) dna_ssb->dna_dsb ber Base Excision Repair (BER) parp->ber recruits ber->dna_ssb repairs hr_proficient HR Proficient Cell (e.g., Normal Cell) dna_dsb->hr_proficient hr_deficient HR Deficient Cell (e.g., BRCA-mutant Cancer Cell) dna_dsb->hr_deficient hr_repair DSB Repair hr_proficient->hr_repair cell_survival Cell Survival hr_repair->cell_survival no_repair DSB Repair Failure hr_deficient->no_repair parp_inhibitor 1,8-Naphthyridin-2-one (PARP Inhibitor) parp_inhibitor->parp inhibits parp_inhibitor->no_repair prevents alternative repair cell_death Cell Death no_repair->cell_death

Caption: The mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

PDE4_Inhibition_Pathway cluster_camp_signaling cAMP Signaling cluster_downstream_effects Downstream Effects cluster_inhibition Inhibition ac Adenylyl Cyclase camp cAMP ac->camp synthesizes atp ATP atp->ac pde4 PDE4 camp->pde4 pka Protein Kinase A (PKA) Activation camp->pka amp AMP pde4->amp hydrolyzes inflammation Decreased Inflammation pka->inflammation bronchodilation Bronchodilation pka->bronchodilation naphthyridinone 1,8-Naphthyridin-2-one (PDE4 Inhibitor) naphthyridinone->pde4 inhibits

Caption: The role of PDE4 in cAMP signaling and the therapeutic effect of its inhibition.

Conclusion

The 1,8-naphthyridin-2-one scaffold represents a highly promising and versatile platform for the design of novel enzyme inhibitors. While direct comparative data against standard inhibitors remains an area for future research, the existing body of evidence demonstrates the potential of these compounds to achieve high potency and selectivity against clinically relevant targets such as PARPs, PDEs, and protein kinases. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and optimize this valuable chemical scaffold in the pursuit of next-generation therapeutics. The continued investigation into the structure-activity relationships of 1,8-naphthyridin-2-one derivatives will undoubtedly fuel the development of innovative drugs for a multitude of diseases.

References

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  • Young, J. R., et al. (2008). Optimization and structure-activity relationship of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides: Identification of MK-0873, a potent and effective PDE4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(15), 4343-4347. [Link]

  • Wang, Y., et al. (2023). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. European Journal of Medicinal Chemistry, 258, 115587. [Link]

  • Zhang, R., et al. (2012). Identification of a PDE4-specific pocket for design of selective inhibitors. Nature Chemical Biology, 8(3), 246-248. [Link]

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  • Yukawa, T., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry, 28(7), 115376. [Link]

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  • Lee, S., & Lee, D. (2025). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. International Journal of Molecular Sciences, 26(3), 1435. [Link]

  • Baragaña, B., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2022).[8][18]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2132-2143. [Link]

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  • Kamal, A., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 61(17), 7885-7905. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one

Handling novel pharmaceutical intermediates requires more than passive compliance with safety data sheets; it demands an active, mechanistic understanding of the chemical's behavior. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel pharmaceutical intermediates requires more than passive compliance with safety data sheets; it demands an active, mechanistic understanding of the chemical's behavior. As a Senior Application Scientist, I approach the handling of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one not just as a logistical requirement, but as a critical variable in experimental integrity and laboratory safety.

This compound is a highly specialized heterocyclic building block, frequently utilized in the synthesis of heterobifunctional molecules such as BCL6 degraders and mutant isocitrate dehydrogenase (IDH) inhibitors 1. Because it possesses both a reactive primary amine and a rigid, planar naphthyridinone core, it presents specific physicochemical hazards that mandate a rigorous, self-validating safety protocol.

Physicochemical & Hazard Profiling (The "Why")

Understanding the molecular structure is the first step in risk mitigation. The planar 1,8-naphthyridin-2-one core has the potential to intercalate with biological macromolecules, while the aminomethyl moiety increases its solubility and reactivity.

Based on structural analogs and GHS classifications for related naphthyridinone derivatives 2, this compound must be treated with the following hazard profile:

  • Acute Toxicity 4 (Oral/Dermal/Inhalation): Harmful if absorbed through the skin or inhaled as a fine powder.

  • Skin Irritant 2 & Eye Damage 1: The basicity of the amine group can cause severe ocular damage and dermal irritation upon contact 3.

  • STOT SE 3 (Respiratory Tract Irritation): Aerosolized micro-particles can severely irritate mucosal membranes.

Causality in Safety: We do not wear N95 respirators simply because a manual dictates it; we wear them because the electrostatic properties of fine heterocyclic powders cause them to easily aerosolize during transfer, directly threatening the respiratory tract 4.

Quantitative PPE Matrix (The "What")

To mitigate these risks, a layered defense strategy is required. Below is the self-validating PPE matrix designed specifically for handling reactive naphthyridinone powders.

PPE ComponentSpecificationScientific Rationale & Causality
Hand Protection Double-gloved Nitrile (min 0.12 mm thickness).The outer glove absorbs primary mechanical/chemical stress. If dissolving the compound in aprotic solvents (DMSO/DMF) which rapidly permeate nitrile, the inner glove provides a critical temporal buffer to allow safe doffing.
Body Protection Tyvek® lab coat or low-permeability fluid-resistant gown with tight cuffs.Prevents micro-powder from settling into the weave of standard cotton lab coats, which could later transfer to the skin via sweat/moisture.
Eye/Face Protection Indirect-vented safety goggles + Full face shield.Indirect venting prevents powder ingress. The face shield provides a secondary barrier against splash hazards during solvent addition 3.
Respiratory Protection N95 / FFP2 mask (minimum) or P100 half-mask.Essential when handling the dry powder outside a closed system to prevent inhalation of electrostatically charged particulates [[4]]().

Logical Workflow Diagram

G Start Initiate Handling Protocol Risk Hazard Assessment (Review SDS & GHS) Start->Risk Hood Engineering Controls (Verify Fume Hood >75 fpm) Risk->Hood PPE Don PPE (Double Nitrile, N95, Goggles) Hood->PPE Handle Active Chemical Handling (Weighing & Transfer) PPE->Handle Decon Decontamination (Wipe down & Doff PPE) Handle->Decon Waste Hazardous Waste Disposal (Seal & Label) Decon->Waste

Fig 1. Operational safety workflow for handling 1,8-naphthyridin-2-one derivatives.

Step-by-Step Operational Workflow (The "How")

Every protocol must be a self-validating system. This means embedding verification steps directly into the workflow so that failure is detected before exposure occurs.

Phase 1: Pre-Handling Setup & Verification
  • Airflow Validation: Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is operational.

    • Validation: Check the digital monitor to ensure an inflow velocity of at least 75–100 feet per minute (fpm) before opening any chemical containers.

  • Static Control: Wipe down the interior of the hood and the analytical balance with an anti-static solution.

    • Causality: Heterocyclic powders often carry static charges, causing them to "jump" from the spatula, leading to inaccurate weighing and environmental contamination outside the immediate work zone.

  • PPE Donning & Integrity Check: Don the PPE as specified in the matrix.

    • Validation: Perform a positive/negative pressure seal check on the respirator and visually inspect the outer nitrile gloves for micro-tears.

Phase 2: Active Chemical Handling
  • Vessel Acclimation: Bring the sealed vial of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one to room temperature inside a desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which can degrade the compound and alter its mass, ruining downstream stoichiometry.

  • Transfer Protocol: Use a grounded, V-shaped anti-static spatula to transfer the solid into a pre-tared, anti-static weigh boat. Keep the source vial and the receiving vessel as close together as possible to minimize the "drop zone" and subsequent aerosolization.

  • In-Hood Dissolution: If preparing a stock solution, add the solvent (e.g., DMSO or DMF) directly to the receiving vessel inside the fume hood. Cap the vessel tightly before removing it from the engineering control.

Phase 3: Post-Handling & Decontamination
  • Primary Decontamination: Wipe down the spatula, balance, and hood surfaces with a solvent-dampened wipe (e.g., 70% Isopropanol), followed by a water-dampened wipe to remove any residual salts.

  • Doffing Sequence: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Remove the lab coat, face shield, and inner gloves, washing hands immediately with soap and water.

Spill & Disposal Protocols

  • Solid Powder Spill: Do not dry-sweep. Dry sweeping aerosolizes the toxic powder. Instead, gently cover the spill with a damp paper towel to suppress dust generation [[4]](). Carefully scoop the damp mass into a hazardous waste container using a disposable scraper.

  • Solvent Spill (e.g., DMSO solution): DMSO acts as a transdermal carrier, meaning any dissolved 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one will be rapidly carried through the skin upon contact. Evacuate the immediate area, don fresh double-gloves, and use a commercial chemical absorbent pad to soak up the spill.

  • Disposal: All contaminated consumables (weigh boats, pipette tips, outer gloves, and spill cleanup materials) must be sealed in a designated, labeled hazardous waste bag and incinerated according to institutional and federal environmental regulations 2.

References

  • Title: WO2023244917A1 - 1,8-naphthyridin-2-one heterobifunctional bcl6 degraders Source: Google Patents URL
  • Title: 7-amino-4-(chloromethyl)-1,2-dihydro-1,8-naphthyridin-2-one - Substance Database Source: NextSDS URL: [Link]

Sources

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